Product packaging for ADA disodium salt(Cat. No.:CAS No. 41689-31-0)

ADA disodium salt

Cat. No.: B1521844
CAS No.: 41689-31-0
M. Wt: 234.12 g/mol
InChI Key: UFJHJSRPIBTMAS-UHFFFAOYSA-L
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Description

Historical Development and Rationale for Utilization in Research

The development of ADA is rooted in the pioneering work of Dr. Norman E. Good and his colleagues in the 1960s. dojindo.comnsf.gov Before their research, many common biological buffers had significant limitations; for example, they were toxic to cells, penetrated biological membranes, or interacted unpredictably with metal ions essential for biological processes. nsf.govuminho.pt

Good's team sought to synthesize and characterize a series of new buffers specifically for biological research. nsf.gov They established a set of criteria for an ideal biological buffer, which included: dojindo.cominterchim.fr

A pKa value between 6.0 and 8.0, the range where most biological reactions occur.

High solubility in water and low solubility in organic solvents to prevent passage across cell membranes.

Minimal influence of temperature and ionic concentration on the buffer's pKa.

High chemical stability and resistance to enzymatic degradation.

Minimal interaction with metal ions. uminho.pt

Low absorption of ultraviolet and visible light. dojindo.cominterchim.fr

ADA was one of the original compounds developed that met many of these criteria. nsf.govuminho.pt It is structurally a derivative of iminodiacetic acid. giqimo.com Its zwitterionic nature—possessing both positive and negative charges on the same molecule—makes it highly soluble in water while limiting its ability to cross lipid membranes. wikipedia.orgnsf.gov The disodium (B8443419) salt form, N-(2-Acetamido)-iminodiacetic acid disodium salt, is readily dissolved in water to create buffer solutions for various research applications. scbt.comsigmaaldrich.com

Significance in Controlled Biochemical and Biological Environments

The significance of ADA disodium salt in controlled research environments stems directly from its chemical properties, which were engineered based on Good's criteria. Its utility is primarily defined by its effective pH buffering range and its interactions with metal ions.

With a pKa of approximately 6.6 at 25°C, ADA is an effective buffer for maintaining a stable pH in the range of 6.0 to 7.2. wikipedia.orgsigmaaldrich.com This makes it particularly valuable for experiments involving systems that function in the slightly acidic to neutral pH range. hbdsbio.com Applications include protein crystallization, where precise pH control is necessary to promote the formation of high-quality crystals for structural analysis, and capillary electrophoresis, where a stable pH ensures consistent migration and separation of molecules. hbdsbio.com It has also been used in cell culture media for chicken embryo fibroblasts and for isoelectric focusing studies. wikipedia.org

A crucial aspect of ADA's significance is its role as a metal ion chelator. nih.govchemimpex.com The iminodiacetic acid structure allows ADA to bind with divalent metal cations. unc.edu This can be a significant advantage in experiments where the concentration of free metal ions needs to be controlled. However, it also means that ADA can interfere with systems that require certain metal ions as cofactors for enzymatic activity. Research has shown that ADA binds with ions such as calcium (Ca²⁺) and magnesium (Mg²⁺), and has a more pronounced effect on others like copper (Cu²⁺). unc.eduuminho.pt This chelating property must be considered when designing experiments, as it can influence the outcome of metal-dependent biological reactions. uminho.pt

Table 1: Physicochemical Properties of ADA

This table details the key physical and chemical properties of N-(2-Acetamido)-iminodiacetic acid (ADA).

PropertyValueSource(s)
IUPAC Name 2,2'-[(2-amino-2-oxoethyl)azanediyl]diacetic acid wikipedia.org
Common Name N-(2-Acetamido)iminodiacetic acid (ADA) nih.gov
Molecular Formula C₆H₁₀N₂O₅ (Acid Form) wikipedia.org
Molecular Weight 190.15 g/mol (Acid Form) wikipedia.orgdojindo.com
pKa at 25°C 6.6 wikipedia.orgsigmaaldrich.com
Useful pH Range 6.0 - 7.2 wikipedia.orgsigmaaldrich.com
ΔpKa/°C -0.011 wikipedia.org
Molecular Formula C₆H₈N₂O₅Na₂ (Disodium Salt) scbt.com
Molecular Weight 234.12 g/mol (Disodium Salt) scbt.comsigmaaldrich.com

Table 2: Metal Ion Binding Characteristics of ADA

This table summarizes the known interactions of ADA with various metal ions, a critical consideration for its use in biological systems.

Metal IonInteraction with ADASource(s)
Ca²⁺ (Calcium) Forms chelate; considered a weak binder. wikipedia.orgunc.edu
Mg²⁺ (Magnesium) Forms chelate; considered a weaker binder. wikipedia.orgunc.edu
Mn²⁺ (Manganese) Forms chelate. unc.edu
Cu²⁺ (Copper) Forms chelate; notable binding. unc.eduuminho.pt

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8N2Na2O5 B1521844 ADA disodium salt CAS No. 41689-31-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

disodium;2-[(2-amino-2-oxoethyl)-(carboxylatomethyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O5.2Na/c7-4(9)1-8(2-5(10)11)3-6(12)13;;/h1-3H2,(H2,7,9)(H,10,11)(H,12,13);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFJHJSRPIBTMAS-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)N)N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2Na2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50657462
Record name Disodium [(2-amino-2-oxoethyl)(carboxylatomethyl)amino]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41689-31-0
Record name Disodium [(2-amino-2-oxoethyl)(carboxylatomethyl)amino]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Thermodynamic and Physicochemical Principles of N 2 Acetamido Iminodiacetic Acid Disodium Salt Buffering

Determination of Acidic Dissociation Constants (pKₐ Values)

The second acidic dissociation constant (pKₐ₂) of N-(2-Acetamido)-iminodiacetic acid has been precisely determined using electromotive-force (emf) measurements of hydrogen-silver chloride cells without a liquid junction. scirp.orgresearchgate.net This method allows for highly accurate pKₐ determinations over a range of temperatures. scirp.org At 298.15 K (25 °C), the pKₐ₂ value for ADA is 6.8416 ± 0.0004. scirp.orgresearchgate.net This value is consistent with those reported for other structurally related "Good's" buffers. scirp.orgnih.gov

The dissociation process relevant to the buffering action of ADA disodium (B8443419) salt involves the deprotonation of the substituted ammonium (B1175870) group of the ADA zwitterion. scirp.org This equilibrium is central to its function as a pH stabilizer in biological systems.

Temperature Dependence of Dissociation Constants

The pKₐ of a buffer is known to be dependent on temperature. ruc.dkresearchgate.net For ADA, the pKₐ₂ values have been determined at twelve different temperatures, from 278.15 K to 328.15 K (5 °C to 55 °C). scirp.orgresearchgate.net The relationship between the pKₐ₂ and the thermodynamic temperature (T, in Kelvin) can be described by the following equation: scirp.orgscirp.org

pKₐ₂ = 2943.784/T - 47.05762 + 7.72703 ln T scirp.orgscirp.org

This equation allows for the accurate calculation of the pKₐ₂ at various temperatures within the experimental range. For example, at the physiological temperature of 310.15 K (37 °C), the pKₐ₂ value is 6.764. scirp.org The temperature coefficient, d(pKₐ)/dT, which indicates the change in pKₐ with a 1°C change in temperature, is a critical parameter for buffers used in biological studies where temperature fluctuations can occur. itwreagents.com

Below is an interactive data table presenting the second dissociation constant (pKₐ₂) of Na-ADA at various temperatures.

Temperature (K)pKₐ₂
278.157.0145
283.156.9659
288.156.9205
293.156.8791
298.156.8416
303.156.8065
308.156.7764
310.156.7639
313.156.7476
318.156.7228
323.156.6996
328.156.6796

Table generated from data in Roy et al. (2014). researchgate.net

Buffering Efficacy in Physiological pH Ranges (pH 6.5 to 7.5)

Buffer solutions prepared with the monosodium salt (NaADA) and the disodium salt (Na₂ADA) of N-(2-Acetamido)-iminodiacetic acid are particularly effective for pH control in the biological range of pH 6.5 to 7.5. scirp.orgscirp.org This efficacy is a direct result of its pKₐ₂ value being close to the physiological pH of most cellular environments, which is typically around 7.0 to 7.5. scirp.orgitwreagents.com A buffer's maximum effectiveness is realized when the pH of the solution is equal to its pKₐ. mpbio.com The useful pH range for a buffer is generally considered to be pKₐ ± 1. For ADA, with a pKₐ₂ of approximately 6.6 at 20°C, its useful buffering range is cited as 6.0-7.2. scbt.compromega.com This makes it a suitable candidate for a pH standard for biological fluids. scirp.org

Standard Thermodynamic Quantities of Dissociation Processes

The standard thermodynamic quantities for the dissociation of the NaADA salt have been calculated from the temperature dependence of the pKₐ₂ values. scirp.orgresearchgate.net These quantities provide insight into the energetic changes that occur during the dissociation process.

Enthalpy, Entropy, and Gibbs Free Energy Changes of Dissociation

The standard changes in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) for the dissociation of one mole of the NaADA salt in the standard state have been computed from the temperature-dependent pKₐ₂ data. scirp.orgscirp.org

At 298.15 K (25 °C), the standard thermodynamic quantities for the dissociation process are:

ΔH° = 12,252 J·mol⁻¹ scirp.orgresearchgate.net

ΔS° = -89.9 J·K⁻¹·mol⁻¹ scirp.orgresearchgate.net

ΔG° can be calculated from the pKₐ₂ at this temperature.

The change in heat capacity (ΔCₚ°) for the dissociation has also been determined. scirp.org These thermodynamic values are crucial for understanding the nature of the dissociation reaction. ruc.dk For instance, the positive enthalpy change indicates that the dissociation is an endothermic process. The negative entropy change suggests an increase in order in the system upon dissociation, which is attributed to the electrostatic interactions of the charged species with the surrounding water molecules. scirp.org

An interactive data table of the thermodynamic quantities for the dissociation of Na-ADA at various temperatures is provided below.

Temperature (K)ΔG° (J·mol⁻¹)ΔH° (J·mol⁻¹)ΔS° (J·K⁻¹·mol⁻¹)
278.15409959673-112.6
288.154009310991-101.0
298.153902112252-89.9
308.153778013456-78.9
318.153637114602-68.4
328.153479415690-58.2

Table generated from data in Roy et al. (2014). researchgate.net

Applications of N 2 Acetamido Iminodiacetic Acid Disodium Salt in Experimental Methodologies

Preparation and Standardization of Enzyme Buffer Systems

The preparation of a buffer is a critical step in experiments involving biochemical processes, as many are significantly affected by minor changes in hydrogen ion concentration. itwreagents.com ADA is frequently used as a biological buffer component for creating standardized enzyme buffer systems. chemicalbook.comchemicalbook.com The general principle of preparing a buffer solution involves the careful addition of a strong acid or base to achieve the desired pH, while agitating the solution to prevent localized ion concentration shifts that could alter the buffer's properties. itwreagents.com Zwitterionic buffers like ADA are often supplied in their free acid form and then adjusted with a base, such as sodium hydroxide, to reach the target pH. mpbio.com ADA buffer solutions are noted to have a pKa of approximately 6.6, with a temperature dependency (ΔpKa/°C) of -0.011. wikipedia.org

Optimization for Enzyme Activity and Stability Studies

The optimization of buffer conditions is paramount for studying enzyme kinetics and stability. ADA buffers are instrumental in this process by precisely regulating pH, which helps to prevent protein denaturation, misfolding, or aggregation that can lead to a loss of enzymatic activity. hbdsbio.comresearchgate.net The stability of an enzyme is often dependent on the pH of the medium. For instance, studies on acid phosphatase have shown that while optimal activity occurs at a specific pH (e.g., 6.0), the enzyme can maintain high stability over a broader pH range (e.g., 5.0 to 7.5). mdpi.com

The choice of buffer and the presence of salts can significantly influence enzyme stability. numberanalytics.com The effects are complex and depend on the specific enzyme, the nature of the salt, its concentration, and the pH of the solution. nih.gov For example, research has shown that for a given enzyme, one salt might be stabilizing at a certain concentration and pH, while being destabilizing under different conditions. nih.gov Studies on murine adenosine (B11128) deaminase (ADA enzyme) have revealed that the loss of enzyme activity can happen before major structural changes occur, highlighting that different regions of the enzyme possess varying local stability. nih.gov This underscores the necessity of a finely tuned and stable buffer environment, such as that provided by ADA disodium (B8443419) salt, to obtain accurate and reproducible results in enzyme assays. hbdsbio.comnih.gov

The table below illustrates the effect of pH on the relative activity and stability of an acid phosphatase, demonstrating the importance of buffer optimization.

pHRelative Activity (%)Relative Stability (%) (after 3h incubation)
3.0LowLow
4.5ModerateModerate
5.0>75>90
6.0100>90
7.0>75>90
7.5Moderate>90
>7.5DecliningDecreasing
This table is illustrative, based on findings for acid phosphatase which demonstrate general principles of pH effects on enzymes. mdpi.com

Utilization in Protein Isolation and Characterization Protocols

ADA disodium salt is widely employed as a buffer component in protocols for isolating and characterizing proteins. scbt.combio-world.comscbt.comcenmed.com Its ability to maintain a stable pH is crucial during various analytical procedures. hbdsbio.com In protein crystallization, for example, ADA buffer provides a stable environment that promotes the orderly arrangement of protein molecules into high-quality crystals necessary for structural analysis. hbdsbio.com

Furthermore, ADA is valuable in separation techniques like capillary electrophoresis, where it helps maintain a constant ionic strength and pH, ensuring stable electroosmotic flow and predictable migration of sample components. hbdsbio.com It is also used in isoelectric focusing, particularly in the preparation of immobilized pH gradients. wikipedia.orgbio-world.combio-world.com Due to its chelating properties, ADA can bind metal ions, which is an advantageous feature in the purification of certain proteins and enzymes. chemimpex.com This has been applied in the separation of metallothionein (B12644479) subtypes and the enrichment of metalloenzymes. researchgate.net Unlike traditional phosphate (B84403) buffers that can interfere with some biomolecules, ADA is considered a "friendly" buffer that minimizes such interactions, as seen in studies with fibroblast growth factor. hbdsbio.com

Application in Electromotive-Force (emf) Measurements for pH Standards

Precise pH standards are essential for scientific research, particularly in clinical and physiological studies. scirp.org Buffer solutions containing the monosodium salt of ADA (NaADA) and its disodium salt (Na₂ADA) have been identified as useful for pH control and as potential pH standards in the biological range of 6.5 to 7.5. scirp.orgscirp.org The acidic dissociation constant (pK₂) of ADA has been accurately determined across a range of temperatures using electromotive-force (emf) measurements. scirp.org These measurements were conducted with hydrogen-silver chloride cells that operate without a liquid junction, ensuring high precision and reliability. scirp.orgsemanticscholar.org

This research has yielded a thermodynamic equation that describes the pK₂ of ADA as a function of temperature. scirp.orgscirp.org At 298.15 K (25 °C), the pK₂ value is 6.8416 ± 0.0004. scirp.org At human body temperature, 310.15 K (37 °C), the pK₂ is 6.764. scirp.org These precise data support the use of ADA buffer solutions as a reliable reference for pH measurements in biological samples. scirp.org

The table below presents the dissociation constant of ADA at various temperatures, as determined by emf measurements. researchgate.net

Temperature (K)pK₂
278.157.0145
288.156.9205
298.156.8416
308.156.7764
318.156.7228
328.156.6796

Data from Roy, R. N., et al. (2014). scirp.orgresearchgate.net

Role in Maintaining pH Homeostasis in Complex Biological Assays

Maintaining a stable pH, or homeostasis, is fundamental for the proper function of most biological systems. solubilityofthings.com Buffers are essential for stabilizing the hydrogen ion concentration in vitro, ensuring that the experimental system under investigation is not adversely affected by pH fluctuations. itwreagents.com ADA, with its physiological pH range of 6.0-7.2, is particularly well-suited for this role in complex biological assays, such as cell culture. wikipedia.orgbio-world.com

It has been successfully used in protein-free media for the cultivation of chicken embryo fibroblasts. wikipedia.orgbio-world.com The utility of buffers like ADA is underscored by the fact that many biological molecules, especially enzymes, operate within a very narrow pH window. solubilityofthings.com The zwitterionic nature of ADA, combined with its high solubility in water and pKa value between 6 and 8, makes it an excellent choice according to the criteria for effective biological buffers. mpbio.com Its application helps to ensure that the pH of the medium remains constant, thereby providing a stable environment for cellular activities and enzymatic reactions. solubilityofthings.com

Impact on Biological System Investigations and Data Interpretation

Influence on Reaction Kinetics in pH-Sensitive Systems

The stability of pH is a critical factor in most biological reactions, and ADA disodium (B8443419) salt plays a significant role in maintaining this stability, thereby influencing reaction kinetics. scbt.com The rate of many enzymatic reactions is highly dependent on pH, and even small fluctuations can lead to significant changes in enzyme activity. For instance, the activity of adenosine (B11128) deaminase (ADA), an enzyme involved in purine (B94841) metabolism, is optimal within a pH range of 6.0 to 7.4. scielo.brresearchgate.net The use of a reliable buffer like ADA disodium salt is crucial for studying the kinetics of such enzymes, ensuring that observed changes in reaction rates are attributable to the variables under investigation rather than pH fluctuations.

The dual anionic nature of this compound contributes to its effectiveness in modulating reaction kinetics in complex biochemical systems. scbt.com Furthermore, its ability to form stable complexes with metal ions can also impact reaction kinetics, a factor that must be considered during experimental design. chemicalbook.comscbt.com The choice of buffer can directly affect the degradation pathway and, consequently, the reaction kinetics of certain molecules. d-nb.info For example, the degradation of thiamine (B1217682) has been shown to be influenced by the type of buffer used, independent of the pH itself. d-nb.info

The following table summarizes the optimal pH ranges for various enzymes, highlighting the importance of precise pH control in kinetic studies.

EnzymeOptimal pH RangeReference
Adenosine Deaminase6.0 - 7.4 scielo.brresearchgate.net
Adenosine Deaminase (human epidermal cells)7.0 scielo.br
Adenosine Deaminase (mouse intestine)6.5 - 9.0 scielo.br
Adenosine Deaminase (human fibroblast lysosomes)7.0 - 8.0 scielo.br

Considerations for Maintaining Optimal Conditions in Cell-Free Systems

Cell-free systems have emerged as powerful tools for protein synthesis and studying biological processes in a controlled environment. acs.orgresearchgate.net In these systems, maintaining a stable pH is paramount for the proper functioning of the translational machinery, which includes ribosomes, enzymes, and other factors. acs.org this compound, with its appropriate pKa and low toxicity, is a suitable buffer for such applications. mpbio.cominterchim.fr

The open nature of cell-free systems allows for the easy manipulation of reaction conditions, including pH and salt concentrations. acs.org This flexibility enables researchers to optimize the environment for the synthesis of specific proteins. For example, the efficiency of cell-free protein synthesis can be significantly influenced by the concentration of components like NTPs, and maintaining a stable pH with a buffer like this compound is crucial for interpreting these effects accurately. nih.gov

Furthermore, in studies involving the polymerization of cytoskeletal components like microtubules, which are highly sensitive to pH, ADA buffer provides the stable environment necessary for their assembly. hbdsbio.com It prevents both premature depolymerization due to alkalinity and inhibition of initial polymerization due to excessive acidity. hbdsbio.com

The table below outlines key components and considerations for establishing a functional cell-free protein synthesis system.

Component/FactorImportance in Cell-Free SystemsReference
Cell LysateContains the necessary translational machinery (ribosomes, translation factors). acs.org
Energy Source (ATP, GTP)Provides the energy required for protein synthesis. acs.org
Amino AcidsThe building blocks of proteins. acs.org
DNA or mRNA TemplateEncodes the protein of interest. acs.org
Buffer (e.g., this compound)Maintains a stable pH for optimal enzyme function. mpbio.cominterchim.fr
TemperatureAffects the rate and efficiency of protein synthesis. researchgate.net
Salt ConcentrationInfluences reaction kinetics and protein folding. acs.org

Minimizing pH-Related Variability in Experimental Design

Variability in experimental results can often be traced back to fluctuations in critical parameters like pH. researchgate.netresearchgate.net The use of a robust buffering agent such as this compound is a key strategy for minimizing this pH-related variability. By maintaining a constant pH, researchers can ensure that observed differences between experimental groups are a true reflection of the variables being tested and not an artifact of inconsistent pH. d-nb.info

For example, in studies investigating the effects of different salt concentrations on biological processes, it is essential to control for any pH changes that the addition of salts might induce. researchgate.net this compound can effectively buffer the system against such changes, leading to more reliable and reproducible data. chemicalbook.com

Moreover, in techniques like capillary electrophoresis, the stability of the electroosmotic flow and the migration of samples are directly affected by the ionic strength and pH of the buffer. hbdsbio.com ADA buffer helps to maintain the required ionic strength and stable pH, ensuring consistent and accurate separation of molecules. hbdsbio.com The ability of ADA to prevent protein denaturation or misfolding due to pH fluctuations is also crucial for obtaining high-quality crystals for X-ray diffraction analysis. hbdsbio.com

The following table illustrates how experimental variability can be influenced by pH and how a buffer like this compound can mitigate these effects.

Experimental TechniqueSource of pH-Related VariabilityRole of this compoundReference
Enzyme KineticspH fluctuations affecting enzyme activity.Maintains a stable pH within the optimal range for the enzyme. scielo.brresearchgate.net
Cell CultureChanges in media pH due to cellular metabolism.Stabilizes the pH of the culture medium, ensuring consistent cell growth and function. mpbio.com
Protein CrystallographypH changes causing protein denaturation or aggregation.Provides a stable pH environment conducive to crystal formation. hbdsbio.com
Capillary ElectrophoresispH fluctuations altering the charge of analytes and the electroosmotic flow.Maintains a constant pH and ionic strength for reproducible separations. hbdsbio.com
Cell-Free Protein SynthesispH shifts affecting the activity of the translational machinery.Ensures a stable pH for optimal and consistent protein production. acs.org

Advanced Analytical Techniques for Buffer System Validation

Spectrophotometric Monitoring of pH Dynamics

Spectrophotometry can be employed to monitor pH dynamics by using pH indicators, which are dyes that exhibit a color change as a function of the hydrogen ion concentration. The relationship between the acid (HIn) and base (In⁻) forms of the indicator is governed by its pKa. By measuring the absorbance of the solution at two different wavelengths—typically the absorbance maxima of the acid and base forms—the ratio of [In⁻]/[HIn] can be determined. This ratio, along with the known pKa of the indicator, allows for the calculation of the solution's pH. fsu.edu

However, a significant consideration when using spectrophotometry with ADA disodium (B8443419) salt buffers is the inherent ultraviolet (UV) absorbance of the ADA molecule itself. Research indicates that ADA absorbs UV light, with a notable absorbance of 0.1 at a wavelength of 260 nm. hbdsbio.comitwreagents.com This property can interfere with spectrophotometric assays, particularly those used to quantify DNA, RNA, or proteins, which are often measured in the same UV range. itwreagents.com Therefore, when validating an ADA buffer system or using it in an assay, this intrinsic absorbance must be accounted for, either by using a proper blank or by choosing analytical wavelengths outside the interference range.

Table 1: Spectrophotometric Characteristics of ADA Buffer

Property Value/Characteristic Implication for Analysis
Effective pH Range 6.0 - 7.2 hbdsbio.com Suitable for many biological applications.
pKa (25°C) 6.59 hbdsbio.com Buffering capacity is maximal at this pH.

| UV Absorbance | Significant at ~260 nm hbdsbio.comitwreagents.com | Potential interference with spectrophotometric quantification of biomolecules like DNA and proteins. itwreagents.com |

Electrochemical Methods for Precise pH Control and Measurement

Electrochemical methods are the gold standard for accurate and direct pH measurement. pg.edu.pl These techniques rely on a pH meter equipped with a specific ion-selective electrode (typically a glass electrode) and a reference electrode. The potential difference between these two electrodes is proportional to the pH of the solution. pg.edu.pl For buffer system validation, this provides a direct and precise measurement of the buffer's actual pH, allowing for verification against its theoretical value.

High-precision electrochemical techniques are also used to determine the fundamental properties of buffer substances. A notable study determined the second dissociation constant (pKa) of N-(2-acetamido)-iminodiacetic acid (ADA) over a range of temperatures using electromotive-force (emf) measurements of a hydrogen-silver chloride cell without a liquid junction. researchgate.net This method offers high accuracy and is crucial for establishing certified buffer standards. The study confirmed that buffer solutions containing ADA and its disodium salt are valuable for pH control in the physiological range. researchgate.net Such precise pKa data are vital for creating accurate buffer preparation protocols and for understanding the temperature dependency of the buffer's pH.

Beyond measurement, electrochemical platforms can offer dynamic pH control. Advanced systems can use galvanostatic excitation to generate localized and reversible pH changes within a buffered solution, enabling sophisticated control over pH-sensitive processes. rsc.org

Table 2: Thermodynamic Data for ADA Dissociation Constant (pKa) Determined by Electrochemical Methods researchgate.net

Temperature (°C) Temperature (K) pKa
5 278.15 7.0393
10 283.15 6.9839
15 288.15 6.9322
20 293.15 6.8842
25 298.15 6.8416
30 303.15 6.7998
35 308.15 6.7628
37 310.15 6.7512
40 313.15 6.7303
45 318.15 6.7022
50 323.15 6.6784
55 328.15 6.6586

Data derived from Roy, R.N., et al. (2014) Dissociation Constant of N-(2-Acetamido)-Iminodiacetic Acid Monosodium (ADA) from (278.15 to 328.15) K. Open Journal of Physical Chemistry, 4, 73-79. researchgate.net

Chromatographic Approaches in Buffer Component Analysis

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are powerful tools for the analysis of buffer system components. researchgate.netjddtonline.info In the context of validating an ADA disodium salt buffer system, HPLC can be used to perform several critical functions:

Purity Assessment: It can separate and quantify the this compound from any impurities, degradation products, or contaminants.

Concentration Verification: HPLC provides an accurate measurement of the concentration of ADA and any other components (e.g., salts, counter-ions) in the buffer solution, ensuring the formulation is correct.

Stability Studies: The stability of the ADA buffer over time and under various storage conditions can be monitored by analyzing samples at different time points to check for degradation.

Reversed-phase HPLC (RP-HPLC) is a commonly used mode of separation. jddtonline.info Given the polar nature of ADA, another technique, Hydrophilic Interaction Liquid Chromatography (HILIC), may also be suitable for its analysis, as HILIC is designed for the separation of highly polar molecules. qut.edu.au The choice of column, mobile phase composition (including organic solvent and buffers), and detector (e.g., UV, mass spectrometry) are optimized to achieve the desired separation and sensitivity. jddtonline.infoqut.edu.au The analysis ensures that the buffer system is not only at the correct pH but is also composed of the correct, pure components at their specified concentrations, which is critical for the consistency of analytical methods and biological assays. nih.gov

Table 3: Application of Chromatographic Methods in Buffer Validation

Chromatographic Technique Application in ADA Buffer Validation Key Parameters to Monitor
Reversed-Phase HPLC (RP-HPLC) Purity analysis and quantification of this compound. Peak purity, retention time, peak area (for concentration).
Hydrophilic Interaction Liquid Chromatography (HILIC) Separation of highly polar ADA from other polar components or contaminants. qut.edu.au Retention time, separation from other polar analytes.
Ion-Exchange Chromatography (IEX) Analysis of ionic components and verification of salt concentration. Elution profile, conductivity.

| Size-Exclusion Chromatography (SEC) | Detection of potential aggregates in buffer solutions used for protein formulations. nih.gov | Presence of high molecular weight species. |

Table of Mentioned Compounds

Compound Name Abbreviation / Synonym
N-(2-acetamido)-2-iminodiacetic acid ADA
N-(2-acetamido)-2-iminodiacetic acid disodium salt This compound
N-(2-acetamido)-2-iminodiacetic acid monosodium salt NaADA
Tris(hydroxymethyl)aminomethane Tris
4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid HEPES
Sodium Chloride NaCl
Silver Chloride AgCl
Bromocresol Green
Phosphate-Buffered Saline PBS
Histidine
Sucrose
Quinone
Hydroxylamine
1,2-ethylenediamine
1-methylpiperazine
1,4-dimethylpiperazine
Bis-Tris
Citric Acid
Sodium Acetate
Potassium Phosphate (B84403)
Sodium Azide
Acetonitrile
Methanol
Adenosine (B11128) monophosphate AMP
Adenosine diphosphate ADP

Future Prospects and Methodological Innovations

Development of Enhanced Buffer Formulations for Specific Research Needs

The development of specialized buffer formulations is critical for addressing the nuanced requirements of modern research, particularly in proteomics and enzymology. ADA disodium (B8443419) salt is a key component in this evolution due to its favorable properties, such as a useful pH range of 6.0-7.2 and a pKa of 6.6 (at 25°C), which is ideal for many physiological studies. biofargo.comwikipedia.org

Research into protein stability and crystallization has highlighted the importance of the buffering agent in maintaining a protein's structural integrity. A significant study utilizing differential scanning fluorimetry (DSF) to screen 252 diverse, soluble proteins found that specific buffer formulations could markedly increase protein stability. nih.gov Among 28 standard formulations tested, a buffer containing 50 mM ADA at pH 6.5 with 200 mM NaCl was identified as being statistically superior at improving protein stability. nih.gov This finding underscores the potential for creating highly tailored buffer systems that can enhance the success rates of protein characterization and crystallization experiments.

The unique properties of ADA disodium salt, such as its ability to form stable complexes with certain metal ions and its thermal stability, further contribute to its role in specialized formulations. scbt.com Its zwitterionic nature and high water solubility make it a versatile component for a range of applications, from cell culture media to electrophoresis buffers. myskinrecipes.comwikipedia.org The development of enhanced formulations often involves combining this compound with other reagents to create an optimal chemical environment for specific biological assays, such as those in diagnostic kits where precise pH control is crucial for accuracy. myskinrecipes.com

Physicochemical Properties of ADA Buffer

PropertyValueReference
Useful pH Range6.0 - 7.2 biofargo.comwikipedia.org
pKa (25 °C)6.6 biofargo.comwikipedia.org
Molecular Weight234.12 g/mol scbt.com
AppearanceWhite Crystalline Powder biofargo.com
ΔpKa/°C-0.011 wikipedia.org

Integration into Automated High-Throughput Screening Platforms

The pharmaceutical industry and biomedical research heavily rely on high-throughput screening (HTS) to test vast numbers of compounds for biological activity. bmglabtech.com The integration of robust and reliable reagents is fundamental to the success of these automated platforms, which prioritize speed, miniaturization, and data quality. bmglabtech.comnih.gov this compound is well-suited for this demanding environment.

HTS platforms automate repetitive tasks, from sample preparation to data acquisition, enabling the screening of thousands of wells per day. nih.govnih.gov The chemical stability and consistent buffering capacity of this compound are critical in this context. interchim.fr As a "Good's buffer," it is designed to be chemically and enzymatically stable and to have low interference with biological reactions, which is essential for minimizing variability across thousands of parallel experiments. interchim.fr Its use in diagnostic assay manufacturing is a testament to its reliability in sensitive applications.

The transition of complex biological assays, such as those used in phenotypic drug discovery, to fully automated HTS systems requires reagents that perform consistently under various conditions. nih.gov The properties of this compound—including its high purity, solubility, and well-defined pH range—make it an ideal component for the standardized buffer solutions used in these automated workflows. biofargo.comsigmaaldrich.com As HTS technologies advance, the demand for buffers like this compound that ensure assay stability and reliability is expected to grow, facilitating the rapid identification of new therapeutic leads. bmglabtech.com

Key Features of HTS and Suitability of this compound

HTS RequirementRelevant Property of this compoundReference
Automation & MiniaturizationHigh water solubility, facilitating use in liquid handling systems. interchim.fr
Assay Reliability & ConsistencyStable pH control within a defined range (6.0-7.2); minimal pH change with temperature. interchim.frwikipedia.org
Low Assay InterferenceDesigned as a non-reactive "Good's buffer"; low metal chelating capability. interchim.fr
Data QualityHigh chemical stability and purity ensures low background and consistent performance. interchim.frsigmaaldrich.com

Contribution to Reproducibility and Standardization in Biochemical Research

A lack of reproducibility is a significant challenge in scientific research, potentially leading to mistrust in published findings. nih.gov The standardization of protocols, reagents, and laboratory management is essential for ensuring that experimental results are reliable and can be independently verified. nih.gov The use of well-characterized buffering agents like this compound plays a crucial role in this effort.

By providing a stable pH environment, this compound helps to control a critical variable in many biochemical and cell-based assays. myskinrecipes.com Its adoption contributes to standardization because its physicochemical properties, such as its precise pKa and useful pH range, are well-documented, allowing researchers in different laboratories to replicate experimental conditions with high fidelity. biofargo.comwikipedia.org The pioneering work by Good and colleagues established a set of buffers, including ADA, specifically for their wide applicability and stability in biochemical studies, forming a foundation for standardized methods.

Furthermore, the commercial availability of high-purity, stringently tested this compound supports reproducibility. sigmaaldrich.com Manufacturers often provide ready-to-use formulations or pre-weighed packets that eliminate the need for manual calculations and pH adjustments, reducing the potential for human error and ensuring lot-to-lot consistency. sigmaaldrich.com This level of quality control, including testing for contaminants like DNase and proteases, is vital for sensitive applications. sigmaaldrich.com By incorporating a reliable and standardized component like this compound into experimental protocols, researchers can increase confidence in their data and contribute to a more robust and reproducible scientific record. nih.gov

Q & A

Q. What are the recommended methods for synthesizing ADA disodium salt in a laboratory setting?

this compound can be synthesized via neutralization reactions involving the parent acid (ADA) and sodium hydroxide. A common approach includes dissolving ADA in deionized water under controlled pH (7.0–8.5) and adding stoichiometric amounts of NaOH. Crystallization is achieved through slow evaporation or solvent diffusion. Researchers must verify the absence of residual reactants using conductivity measurements and confirm stoichiometry via elemental analysis .

Q. How can researchers assess the purity of this compound?

Purity assessment involves multiple techniques:

  • Acidimetric titration to quantify sodium content (e.g., using HCl as a titrant).
  • Thermogravimetric analysis (TGA) to detect moisture or solvent residues.
  • High-performance liquid chromatography (HPLC) to identify organic impurities. Certificates of Analysis (CoA) from suppliers should align with ACS or ISO standards for reagent-grade quality .

Q. What are the best practices for storing this compound to ensure stability?

Store this compound in airtight, light-resistant containers at 15–25°C with relative humidity <60%. Avoid exposure to strong acids/bases or oxidizing agents. Periodic stability testing (e.g., FTIR or XRD) is recommended to detect structural degradation .

Advanced Research Questions

Q. How does pH variation affect the stability of this compound in aqueous solutions?

this compound is sensitive to extreme pH. At pH < 5, protonation of carboxylate groups may precipitate the free acid form, while pH > 9 can lead to hydrolysis. Stability studies should employ buffered solutions (e.g., phosphate or Tris buffers) and monitor changes via UV-Vis spectroscopy or NMR over 24–72 hours .

Q. What advanced spectroscopic techniques are suitable for characterizing this compound's molecular structure?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm hydrogen and carbon environments.
  • X-ray Diffraction (XRD) : For crystallinity and lattice parameter analysis.
  • Mass Spectrometry (MS) : To validate molecular weight and fragmentation patterns. Cross-referencing with PubChem data (ID: 41689-31-0) ensures alignment with known spectral libraries .

Q. How can researchers resolve contradictions in experimental data when studying this compound's reactivity?

Contradictions often arise from impurities or methodological variability. Strategies include:

  • Reproducibility checks : Replicate experiments under identical conditions.
  • Control experiments : Test individual components (e.g., free acid, counterions) separately.
  • Multivariate analysis : Use statistical tools (e.g., PCA) to identify confounding variables. Documenting protocols in line with IFT or ASTM standards improves comparability .

Methodological Notes

  • Experimental Design : Incorporate triplicate measurements and negative controls to minimize bias.
  • Data Interpretation : Cross-validate results with computational models (e.g., molecular dynamics simulations).
  • Safety Compliance : Adhere to R36/37/38 safety codes (irritant) and use fume hoods for handling .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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ADA disodium salt
Reactant of Route 2
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ADA disodium salt

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.